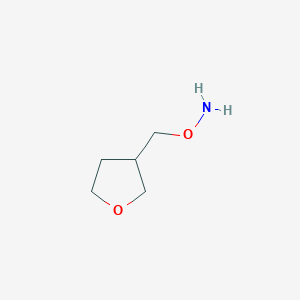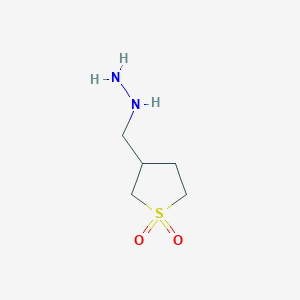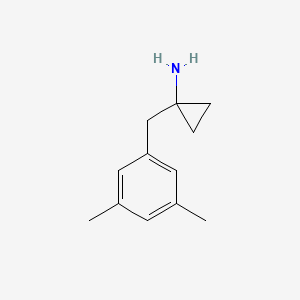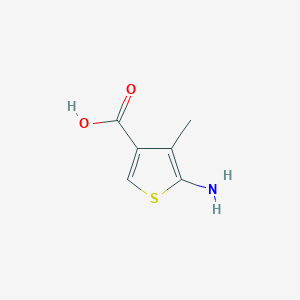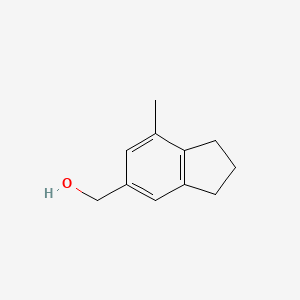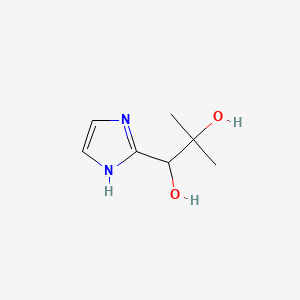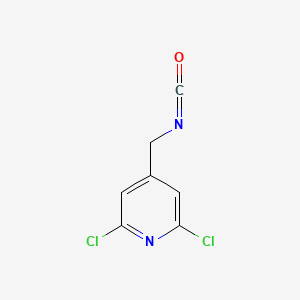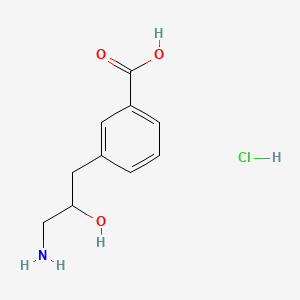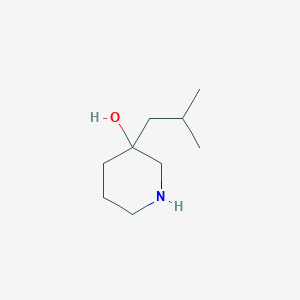
3-Isobutylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutylpiperidin-3-ol: is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications. The presence of an isobutyl group and a hydroxyl group at the third position of the piperidine ring makes this compound a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylpiperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutylamine and a suitable piperidine precursor.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the piperidine ring. This can be achieved through various methods, including cyclization of N-substituted amines with appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing catalysts to facilitate the hydrogenation of precursor compounds to form the desired piperidine derivative.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding piperidine derivative.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Isobutylpiperidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Isobutylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring structure with one nitrogen atom, widely used in medicinal chemistry.
Isobutylamine: A simple amine with an isobutyl group, used as a precursor in various chemical syntheses.
3-Hydroxypiperidine: A piperidine derivative with a hydroxyl group at the third position, similar to 3-Isobutylpiperidin-3-ol but lacking the isobutyl group.
Uniqueness: this compound is unique due to the presence of both the isobutyl group and the hydroxyl group at the third position of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-(2-methylpropyl)piperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-9(11)4-3-5-10-7-9/h8,10-11H,3-7H2,1-2H3 |
Clé InChI |
AWCWJSQPELXJLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CCCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
